1,4-Piperazinediethanamine, beta,beta'-dimethyl-
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Overview
Description
1,4-Piperazinediethanamine, beta,beta’-dimethyl- is an organic compound with the molecular formula C10H24N4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinediethanamine, beta,beta’-dimethyl- typically involves the reaction of piperazine with ethylene oxide or ethylene chlorohydrin under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 1,4-Piperazinediethanamine, beta,beta’-dimethyl- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Piperazinediethanamine, beta,beta’-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Various alkyl halides or acyl chlorides; reactions are performed in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of 1,4-Piperazinediethanamine, beta,beta’-dimethyl-.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
1,4-Piperazinediethanamine, beta,beta’-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Piperazinediethanamine, beta,beta’-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.
Comparison with Similar Compounds
Similar Compounds
1,4-Piperazinediethanamine: A closely related compound with similar chemical properties but without the beta,beta’-dimethyl substitution.
1,4-Bis(2-aminoethyl)piperazine: Another derivative of piperazine with two aminoethyl groups attached to the nitrogen atoms.
Uniqueness
1,4-Piperazinediethanamine, beta,beta’-dimethyl- is unique due to the presence of the beta,beta’-dimethyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
75949-78-9 |
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Molecular Formula |
C10H24N4 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-[4-(1-aminopropan-2-yl)piperazin-1-yl]propan-1-amine |
InChI |
InChI=1S/C10H24N4/c1-9(7-11)13-3-5-14(6-4-13)10(2)8-12/h9-10H,3-8,11-12H2,1-2H3 |
InChI Key |
RCTJRXIVNTVWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N1CCN(CC1)C(C)CN |
Origin of Product |
United States |
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